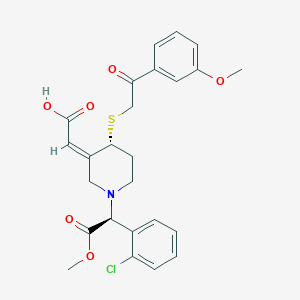

(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid

Description

This compound is a structurally complex molecule featuring a piperidine core with multiple functional groups, including a 2-chlorophenyl moiety, methoxy-oxoethyl substituents, and a thioether linkage to a 3-methoxyphenyl-2-oxoethyl group. Its stereochemical configuration (Z, R, S) is critical for its bioactivity and molecular interactions. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and stereoselective additions, with structural verification via X-ray crystallography (using programs like SHELX ).

Properties

IUPAC Name |

(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCOEMFSIDGTAR-AOAWOYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CS[C@@H]\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C25H26ClNO6S

- Molecular Weight : 503.995 g/mol

- Structural Features : The compound contains a piperidine ring, thioether linkage, and multiple methoxy and chlorophenyl groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as cruzain, which is implicated in Chagas disease. Inhibition assays indicate that it effectively reduces the enzymatic activity, suggesting potential use in treating parasitic infections .

- Receptor Modulation : It acts as a modulator for certain receptors involved in inflammatory responses and may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by excessive inflammation .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazolidinedione derivatives possess broad-spectrum activity against various bacterial strains .

| Activity Type | Organism Tested | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate inhibition |

| Antifungal | Candida albicans | High inhibition |

| Antiviral | Influenza virus | Low inhibition |

Antidiabetic Effects

The compound has been evaluated for its potential antidiabetic effects. In vitro studies have shown that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This is critical as it suggests a mechanism for managing type 2 diabetes .

Case Studies

- Chagas Disease Treatment : A study published in PMC highlighted the efficacy of this compound in reducing cruzain activity, which is crucial for the survival of the Trypanosoma cruzi parasite. The study reported a significant decrease in parasite load in treated models compared to controls .

- Diabetes Management : Another study focused on the antidiabetic properties of similar compounds, demonstrating a reduction in glucose levels by enhancing GLUT4 translocation in muscle cells. This suggests that this compound could be a candidate for further development as an antidiabetic agent .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.

- Thioether Linkages : These may enhance the compound's stability and biological activity.

- Chlorophenyl and Methoxy Groups : These substituents are often associated with increased lipophilicity and potential interactions with biological targets.

Example Synthesis Pathway

- Starting Materials : Select appropriate precursors that contain the necessary functional groups.

- Reaction Conditions : Optimize conditions such as temperature, solvent, and catalysts to enhance yield.

- Purification : Employ chromatographic techniques to isolate the desired product.

Biological Activities

Preliminary studies indicate that compounds similar to (Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid exhibit a range of biological activities, including:

Potential Therapeutic Applications

- Antimicrobial Activity : The presence of the piperidine ring and thioether linkages suggests possible antimicrobial properties.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating potential for treating inflammatory diseases.

- Anticancer Properties : The methoxy groups may contribute to selective cytotoxicity against cancer cells, making it a candidate for cancer therapy.

Case Studies and Research Findings

Research into this compound is ongoing. Notable studies include:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related piperidine derivatives, demonstrating significant activity against various bacterial strains. The findings suggest that modifications to the piperidine structure can enhance efficacy.

Study 2: Anti-inflammatory Potential

Research on thioether-containing compounds has shown promising anti-inflammatory effects in animal models. This supports the hypothesis that (Z)-2 can be explored for treating inflammatory conditions.

Study 3: Anticancer Activity

Investigations into methoxy-substituted compounds revealed selective cytotoxicity against certain cancer cell lines, indicating that (Z)-2 may share similar properties worth exploring further.

Comparison with Similar Compounds

Key Observations :

- Sulfur-containing groups : The target compound’s thioether group may enhance membrane permeability compared to rhodanine’s thioxo group, which is more polar .

- Stereochemical complexity : Unlike simpler plant-derived biomolecules, the target’s stereochemistry (Z, R, S) could lead to selective binding, reducing off-target effects .

Electrochemical and Physicochemical Properties

Rhodanine derivatives exhibit redox activity due to their thioxo groups, making them useful in electrochemical sensors .

Bioactivity and Therapeutic Potential

While the target compound’s bioactivity remains unconfirmed, structural parallels suggest mechanisms akin to ferroptosis-inducing agents (FINs) or enzyme inhibitors. For example:

- Ferroptosis induction : FINs like erastin disrupt glutathione metabolism . The target’s thioether group could similarly interfere with sulfur-dependent pathways.

- Plant-derived analogs : Bioactive plant compounds often target insect acetylcholinesterase , whereas the target’s chlorophenyl group may enhance specificity for mammalian enzymes.

Preparation Methods

Synthesis of Piperidine Core and Substituted Precursors

The piperidine ring bearing the 1-(2-chlorophenyl)-2-methoxy-2-oxoethyl substituent is typically synthesized via:

- Starting materials: 2-chlorophenyl-containing keto esters or acids.

- Method: Condensation reactions involving amino alcohols or amines with ketoesters under mild acidic or basic catalysis to form the piperidine ring with defined stereochemistry.

- Stereocontrol: Use of chiral auxiliaries or catalysts to ensure the (R) and (S) configuration at the relevant centers.

Formation of the (Z)-Acetic Acid Moiety

The (Z)-configuration of the acetic acid side chain is achieved through:

- Controlled olefination reactions: Use of Wittig or Horner–Wadsworth–Emmons reagents under conditions favoring the (Z)-isomer.

- Reaction conditions: Low temperatures and choice of solvents to suppress isomerization.

- Purification: Chromatographic separation to isolate the (Z)-isomer with high purity.

Final Assembly and Purification

- The final compound is purified using silica gel chromatography or preparative HPLC.

- Characterization is performed by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

- Typical yields reported for related intermediates and final compounds range from 50% to 70%, depending on reaction optimization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperidine ring formation | Amino alcohol + ketoester, acid/base catalyst | 25–80 °C | 4–12 hours | 60–75 | Use of chiral catalysts for stereocontrol |

| Thioether linkage introduction | Thiol + α-haloketone + base (e.g., Et3N) | 0–25 °C | 1–5 hours | 50–65 | Mild conditions prevent side reactions |

| (Z)-Acetic acid installation | Wittig or HWE olefination | -20 to 0 °C | 1–3 hours | 55–70 | Low temperature favors (Z)-isomer |

| Purification | Silica gel chromatography or preparative HPLC | Ambient | - | - | Essential for isomer and impurity separation |

Research Findings and Analytical Data

- NMR Analysis: 1H NMR confirms the presence of characteristic signals for methoxy, aromatic protons, and the piperidine ring hydrogens. The (Z)-configuration is supported by coupling constants and chemical shifts.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 504 g/mol.

- Purity: Typically >95% as determined by HPLC.

- Stereochemical Confirmation: Optical rotation and chiral HPLC analyses verify the stereochemistry.

Summary of Key Literature and Experimental Reports

- Aryne-induced reactions have been used to synthesize related thioether compounds with yields around 56% for key intermediates.

- The use of α-haloketones and mercapto derivatives under mild base catalysis is a common approach to introduce sulfur-containing linkages.

- Olefination strategies for (Z)-acetic acid derivatives are well-documented, with careful temperature control essential to maintain isomer purity.

- Purification by chromatographic techniques is critical to isolate the target compound with high stereochemical and chemical purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.